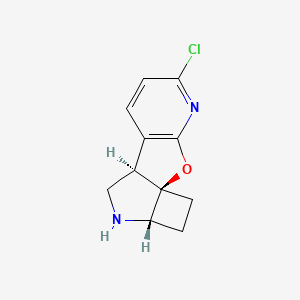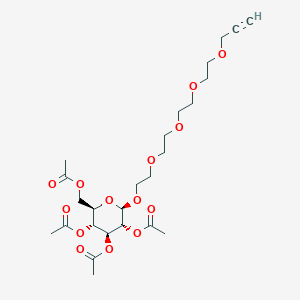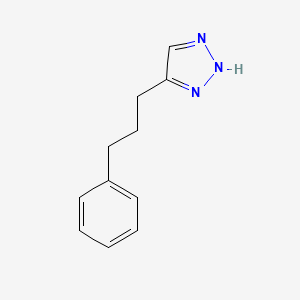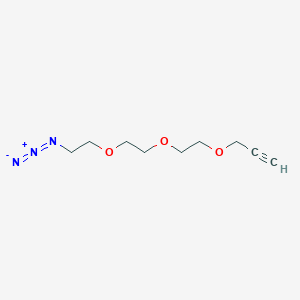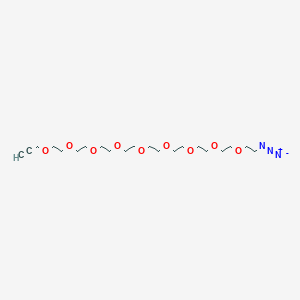
SMU-Z1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SMU-Z1 is a Novel potent TLR1/2 Specific Agonist, Suppressing Leukemia Cancer Cell Growth by Stimulating Cytotoxic T Lymphocytes.
Wissenschaftliche Forschungsanwendungen
TLR1/2 Agonist Suppresses Leukemia Cancer Cell Growth
SMU-Z1, identified as a potent small molecule agonist, specifically activates Toll-like receptor 2 (TLR2) through its association with TLR1. This activation leads to the promotion of murine splenocyte proliferation and upregulation of CD8+ T cells, NK cells, and DCs, showcasing significant antitumor effects in a murine leukemia model. Notably, the administration of SMU-Z1 resulted in the disappearance of induced tumors in a subset of the mice studied, highlighting its potential as a promising immune adjuvant property and antitumor immunity agent (Cen et al., 2019).
Enhances Reversal of HIV-1 Latency
In the context of HIV-1, SMU-Z1 has been shown to enhance the reversal of HIV-1 latency and promote NK cell-induced suppression of HIV-1-infected autologous CD4+ T cells. This dual-functionality suggests that SMU-Z1 not only activates latent HIV-1 transcription but also enhances the cytotoxic function of NK cells, making it a promising candidate for eradicating HIV-1 reservoirs as part of the "shock-and-kill" strategy (Duan et al., 2021).
Eigenschaften
Produktname |
SMU-Z1 |
|---|---|
Molekularformel |
C17H13F3N4O3 |
Molekulargewicht |
378.3112 |
IUPAC-Name |
2-(1-(2-(Methylamino)-5-nitrophenyl)-1H-imidazol-4-yl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C17H13F3N4O3/c1-21-13-5-3-11(24(26)27)7-15(13)23-8-14(22-9-23)12-4-2-10(6-16(12)25)17(18,19)20/h2-9,21,25H,1H3 |
InChI-Schlüssel |
NDXRKYCETUZOSA-UHFFFAOYSA-N |
SMILES |
OC1=CC(C(F)(F)F)=CC=C1C2=CN(C3=CC([N+]([O-])=O)=CC=C3NC)C=N2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SMU-Z1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



